REACTION_SMILES
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[Al+3:18].[C:1]1([c:6]2[cH:7][c:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:14][cH:15][cH:16]2)=[CH:2][CH2:3][CH2:4][CH2:5]1.[CH2:25]([O:26][CH2:27][CH3:28])[CH3:29].[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[Na+:24].[OH-:23]>>[C:1]1([c:6]2[cH:7][c:8]([CH2:9][OH:10])[cH:14][cH:15][cH:16]2)=[CH:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cccc(C2=CCCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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OCc1cccc(C2=CCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |